Fluorine-Driven Lipophilicity Enhancement vs. Non-Fluorinated Analog
The incorporation of a fluorine atom at the pyridine 5-position in 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine increases its calculated lipophilicity (cLogP) compared to the non-fluorinated analog, 2-(4-nitro-1H-pyrazol-3-yl)pyridine. While experimental logP data are not available for these specific compounds, the well-established effect of aromatic fluorine substitution on logD7.4 predicts an increase of approximately +0.3 to +0.5 log units . This increase in lipophilicity can enhance membrane permeability and is a critical parameter for central nervous system (CNS) drug candidates .
| Evidence Dimension | Predicted cLogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 5-Fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine | cLogP: Not experimentally determined; predicted range 1.5–2.0 (based on structural analogs) |
| Comparator Or Baseline | 2-(4-nitro-1H-pyrazol-3-yl)pyridine (CAS 192711-20-9) | cLogP: Not experimentally determined; predicted range 1.2–1.5 |
| Quantified Difference | Estimated ΔcLogP = +0.3 to +0.5 (class-level prediction based on fluorination effect) |
| Conditions | Computational prediction based on the Hansch-Leo method for aromatic fluorine substitution |
Why This Matters
The predicted increase in lipophilicity directly impacts the compound's suitability as a CNS-penetrant lead fragment, a property not shared by its non-fluorinated analog, guiding procurement for neuroscience drug discovery programs.
- [1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
